molecular formula C25H30N4O3S B2359251 N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide CAS No. 1185178-30-6

N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide

Cat. No.: B2359251
CAS No.: 1185178-30-6
M. Wt: 466.6
InChI Key: YMPDFZCDJVZLKC-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
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Scientific Research Applications

ORL1 Receptor Agonists

A study by Röver et al. (2000) on the ORL1 (orphanin FQ/nociceptin) receptor identified compounds with high affinity and selectivity as potential therapeutic agents for managing pain and other conditions. The research focused on optimizing ligands to enhance receptor affinity and selectivity, leading to the discovery of potent ORL1 receptor agonists (Röver et al., 2000).

CCR5 Receptor Antagonists

Watson et al. (2005) examined the mechanism of action of 873140, a potent allosteric noncompetitive antagonist of the CCR5 receptor, showing significant potential in HIV-1 treatment. The study compared various allosteric antagonists and highlighted their potential for overcoming HIV viral resistance, underscoring the importance of understanding receptor-based mechanisms for drug development (Watson et al., 2005).

Antitumor Activity of Heterocyclic Compounds

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems to evaluate their antitumor activities. The study showcased the synthesis process and highlighted compounds with considerable anticancer activity against various cancer cell lines, contributing to the development of new anticancer agents (Yurttaş et al., 2015).

Synthesis of Spirothiazolidinone Derivatives

Apaydın et al. (2020) reported the synthesis and antiviral evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showcasing their potential as antiviral agents against influenza A/H3N2 virus and human coronavirus 229E. This research demonstrates the versatility of spirothiazolidinone scaffolds for generating new classes of antiviral molecules (Apaydın et al., 2020).

Antimicrobial Activity of Thiazolidin-4-One Derivatives

Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to determine their antimicrobial activity. The study highlights the potential of these compounds as antimicrobial agents, providing valuable insights for the development of new therapeutics (Baviskar et al., 2013).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-17-5-7-18(8-6-17)23-24(28-25(27-23)11-13-29(2)14-12-25)33-16-22(30)26-20-15-19(31-3)9-10-21(20)32-4/h5-10,15H,11-14,16H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPDFZCDJVZLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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